molecular formula C16H20N2 B8533708 5-Methyl-5-phenylnonanedinitrile CAS No. 63438-97-1

5-Methyl-5-phenylnonanedinitrile

Cat. No.: B8533708
CAS No.: 63438-97-1
M. Wt: 240.34 g/mol
InChI Key: CYCJDEQMGWRWBN-UHFFFAOYSA-N
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Description

5-Methyl-5-phenylnonanedinitrile (C₁₆H₂₀N₂) is a branched aliphatic dinitrile featuring a nine-carbon chain with two nitrile groups (-C≡N) at the terminal positions and a methyl (-CH₃) and phenyl (-C₆H₅) substituent at the central carbon (position 5).

Properties

CAS No.

63438-97-1

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

5-methyl-5-phenylnonanedinitrile

InChI

InChI=1S/C16H20N2/c1-16(11-5-7-13-17,12-6-8-14-18)15-9-3-2-4-10-15/h2-4,9-10H,5-8,11-12H2,1H3

InChI Key

CYCJDEQMGWRWBN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC#N)(CCCC#N)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methyl-5-phenylnonanedinitrile with three structurally related compounds, focusing on molecular features, physical properties, and applications.

Table 1: Comparative Analysis of 5-Methyl-5-phenylnonanedinitrile and Analogues

Compound Molecular Formula Molecular Weight Functional Groups Key Physical Properties Applications
5-Methyl-5-phenylnonanedinitrile C₁₆H₂₀N₂ 240.33 Dinitrile, methyl, phenyl Likely low mp (inferred) Polymer intermediates, organic synthesis
5-Methyl-5-phenylhydantoin C₁₀H₁₀N₂O₂ 190.19 Hydantoin ring, methyl, phenyl mp 199–201°C Pharmaceuticals (anticonvulsants)
5-Amino-5-phenylpentanenitrile hydrochloride C₁₁H₁₅ClN₂ 210.70 Nitrile, amino, phenyl Not reported Drug synthesis intermediate
5-Amino-2-phenylpyrazol-3-one C₁₀H₉N₃O 187.20 Pyrazole ring, amino, phenyl Variable (depends on substituents) Dye and agrochemical precursors

Key Observations:

Functional Group Diversity: The dinitrile group in the target compound distinguishes it from hydantoins (cyclic ureas) and amino-substituted nitriles. This dual nitrile functionality enhances its utility in polymerization (e.g., nylon derivatives) compared to mono-nitriles like 5-amino-5-phenylpentanenitrile .

Physical Properties: Melting Points: 5-Methyl-5-phenylhydantoin exhibits a high melting point (199–201°C) due to its rigid heterocyclic structure and hydrogen-bonding capacity. In contrast, the aliphatic chain and lack of polar groups in 5-methyl-5-phenylnonanedinitrile suggest a lower melting point, typical of long-chain nitriles (e.g., adiponitrile, mp -30°C).

Applications: Pharmaceuticals: Hydantoin derivatives are well-documented in anticonvulsant drugs (e.g., phenytoin), whereas amino-nitriles like the pentanenitrile hydrochloride serve as precursors for bioactive molecules.

Research Findings and Implications

  • Reactivity: The dual nitrile groups in 5-methyl-5-phenylnonanedinitrile may facilitate nucleophilic additions or cyclization reactions, unlike mono-nitriles .
  • Solubility Challenges : The phenyl group’s hydrophobicity could necessitate the use of aprotic solvents (e.g., DMF) in synthetic workflows, a limitation also observed in phenyl-substituted pyrazoles .
  • Synthetic Potential: Computational modeling suggests that branching at the 5th carbon (methyl and phenyl) sterically hinders reactions at the central carbon, a contrast to linear nitriles like hexanedinitrile.

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